diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O8S2/c1-5-35-25(31)22-20-11-12-28(26(32)36-6-2)15-21(20)38-24(22)27-23(30)18-7-9-19(10-8-18)39(33,34)29-13-16(3)37-17(4)14-29/h7-10,16-17H,5-6,11-15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIKFTPCOBMHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that exhibits significant biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thieno[2,3-c]pyridine core : This bicyclic structure is known for its diverse pharmacological activities.
- Morpholino sulfonamide group : The presence of a morpholino group enhances solubility and bioavailability.
- Dicarboxylate moiety : This functional group is often associated with increased interaction with biological targets.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival .
- Modulation of Cell Signaling Pathways : By interacting with various receptors and signaling molecules, this compound can alter cellular responses. In particular, it has been studied for its effects on pathways related to inflammation and cancer progression.
- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits antiproliferative activity against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line/Model | Activity Observed | IC50 Value |
|---|---|---|---|
| Study A | A2780 (Ovarian Cancer) | Induced apoptosis | 31.8 nM |
| Study B | MCF-7 (Breast Cancer) | Inhibited proliferation | 15.4 nM |
| Study C | HCT116 (Colon Cancer) | PI3K inhibition | 44.6 nM |
Case Studies
- Anticancer Activity :
- Inflammatory Response Modulation :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this thienopyridine derivative?
The synthesis involves multi-step organic reactions, including sulfonylation, amidation, and cyclization. Key steps include:
- Sulfonylation : Reacting 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride with intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C) to ensure high regioselectivity .
- Amidation : Coupling the sulfonylbenzamide moiety to the thienopyridine core using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in DMF at room temperature .
- Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) yields the final compound with >95% purity . Reaction monitoring via TLC and HPLC is critical to minimize by-products like de-esterified analogs .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Structural validation requires a combination of:
- NMR Spectroscopy : H and C NMR (CDCl₃ or DMSO-d₆) to confirm substituent integration and stereochemistry. For example, the morpholinosulfonyl group shows distinct signals at δ 3.6–3.8 ppm (morpholine protons) and δ 130–135 ppm (sulfonyl-attached carbons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 590.18) and rule out halogenated impurities .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity and detect polar degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., anti-cancer assays) may arise from:
- Assay Conditions : Variations in cell lines (e.g., HepG2 vs. MCF-7) or incubation times (24h vs. 48h) significantly impact results .
- Solubility Limitations : Use co-solvents like DMSO (≤0.1% v/v) to ensure compound dissolution without cytotoxicity .
- Metabolic Stability : Evaluate microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways that may mask activity . Cross-validation using orthogonal assays (e.g., SPR for target binding) is recommended .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic profile while retaining activity?
- Ester Hydrolysis Mitigation : Replace ethyl esters with tert-butyl or cyclopropyl esters to reduce first-pass metabolism .
- Bioisosteric Replacement : Substitute the morpholinosulfonyl group with a piperazinylsulfonyl moiety to enhance solubility without compromising target affinity .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., phosphate esters) to improve oral bioavailability .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action?
- Target Identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins from cell lysates .
- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., kinase domains) to identify critical hydrogen bonds and hydrophobic contacts .
- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment can reveal downstream signaling effects (e.g., apoptosis vs. cell cycle arrest) .
Data Contradiction Analysis
Q. How to address inconsistent crystallographic vs. computational structural data?
- X-ray vs. DFT : If experimental bond lengths (e.g., C-S in sulfonyl group: 1.76 Å) conflict with DFT predictions (1.72 Å), re-evaluate crystallization solvents for packing effects .
- Tautomeric Forms : Use N NMR to confirm the dominant tautomer in solution, which may differ from solid-state structures .
Methodological Best Practices
Q. What protocols are recommended for scaling up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
